1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazolo-pyrazine core fused with a pyrazole ring, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of a suitable diamine with a nitrite, followed by further functionalization to introduce the carboxylic acid group . Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can modify the triazolo-pyrazine core.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents like DMF.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis.
Pathways Involved: By inhibiting these kinases, the compound disrupts signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar triazolo core but differs in the fused ring structure.
1,2,3-Triazolo[4,5-b]pyrazine: Another triazolo-pyrazine derivative with different substitution patterns.
Pyrazolo[1,5-a]pyrimidine: A purine analogue with antitrypanosomal activity.
Uniqueness: 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of a triazolo-pyrazine core with a pyrazole ring, providing a distinct scaffold for drug design. Its ability to inhibit multiple kinases simultaneously makes it a valuable candidate for overcoming drug resistance in cancer therapy .
Properties
Molecular Formula |
C10H8N6O2 |
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Molecular Weight |
244.21 g/mol |
IUPAC Name |
1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N6O2/c1-6-5-16-8(4-11-14-16)9(12-6)15-3-2-7(13-15)10(17)18/h2-5H,1H3,(H,17,18) |
InChI Key |
CTAMLAFAAURXCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=N1)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
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